
2-(pyrrolidin-2-yl)acetonitrile HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group, with the addition of a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. For example, a three-component condensation reaction involving hetarylacetonitrile, phosphorus oxychloride, and 1-R-pyrrolidin-2-one can be used to synthesize 2-(pyrrolidin-2-ylidene)acetonitriles . This method is applicable to the synthesis of β-enaminonitriles containing azoles and six-membered azaheteroaromatic rings at the α-position relative to the nitrile group.
Industrial Production Methods
Industrial production methods for 2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, reduction may produce primary amines, and substitution reactions can result in various substituted nitriles.
Aplicaciones Científicas De Investigación
2-(pyrrolidin-2-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in various chemical reactions. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrrolidin-1-yl)acetonitrile: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
Uniqueness
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is unique due to its specific combination of a pyrrolidine ring and a nitrile group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
2-pyrrolidin-2-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H |
Clave InChI |
PDAACCSVWIKYDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

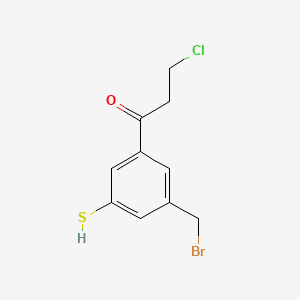
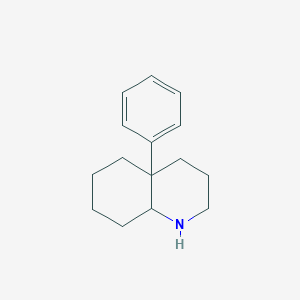
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
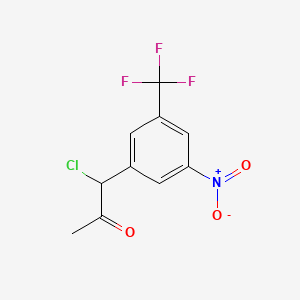


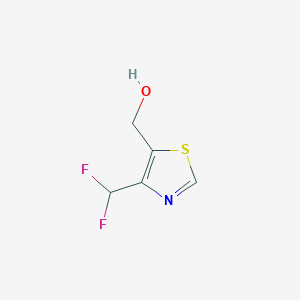

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
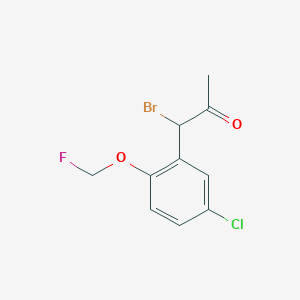
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)

